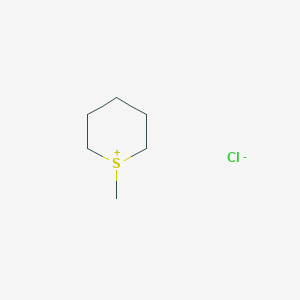
1-Methylthian-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylthian-1-ium chloride is an organic compound with the molecular formula C5H11ClS It is a quaternary ammonium salt derived from thiane, a sulfur-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylthian-1-ium chloride can be synthesized through the quaternization of thiane with methyl chloride. The reaction typically occurs in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under reflux conditions. The reaction can be represented as follows:
Thiane+Methyl Chloride→1-Methylthian-1-ium Chloride
The reaction is usually carried out at elevated temperatures to ensure complete conversion of thiane to this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylthian-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiane derivatives with different oxidation states.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and oxone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or alcohols, often under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives with lower oxidation states.
Substitution: Various substituted thiane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Methylthian-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other sulfur-containing compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals, including surfactants and catalysts.
Wirkmechanismus
The mechanism of action of 1-methylthian-1-ium chloride involves its interaction with various molecular targets. The compound can interact with cellular membranes, leading to disruption of membrane integrity and function. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methylimidazolium chloride: Another quaternary ammonium salt with similar properties but derived from imidazole.
1-Methylpyridinium chloride: A related compound with a pyridine ring instead of a thiane ring.
Uniqueness: 1-Methylthian-1-ium chloride is unique due to the presence of the sulfur atom in the thiane ring, which imparts distinct chemical reactivity and potential biological activity compared to its nitrogen-containing analogs.
Eigenschaften
CAS-Nummer |
114067-65-1 |
|---|---|
Molekularformel |
C6H13ClS |
Molekulargewicht |
152.69 g/mol |
IUPAC-Name |
1-methylthian-1-ium;chloride |
InChI |
InChI=1S/C6H13S.ClH/c1-7-5-3-2-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YHRNYUHMGLWDFI-UHFFFAOYSA-M |
Kanonische SMILES |
C[S+]1CCCCC1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


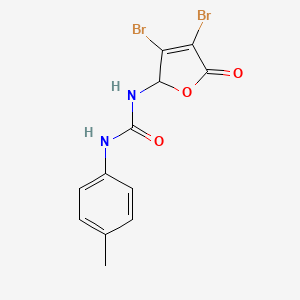

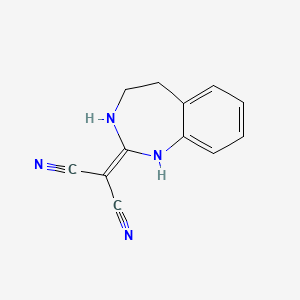
![Trimethyl[(1,6,7,7-tetrachlorobicyclo[4.1.0]hept-3-en-3-yl)oxy]silane](/img/structure/B14288994.png)

![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289008.png)
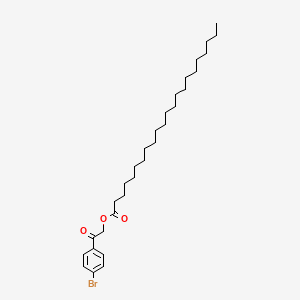
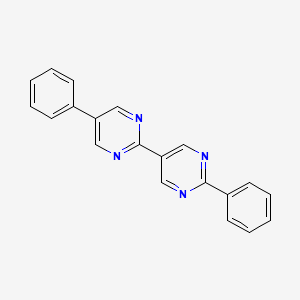
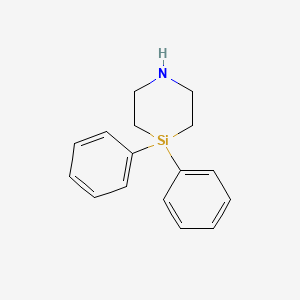

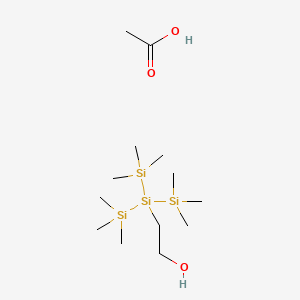
![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)

![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)
